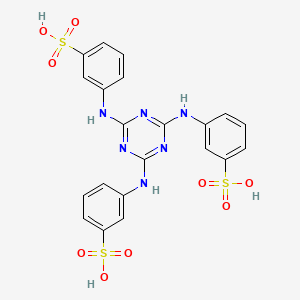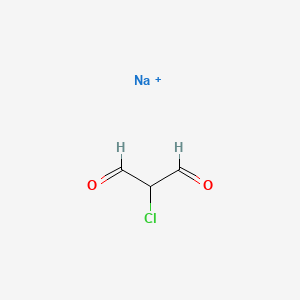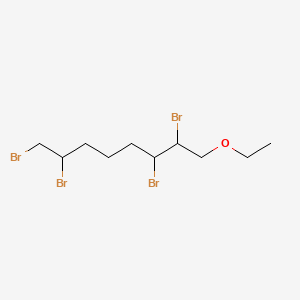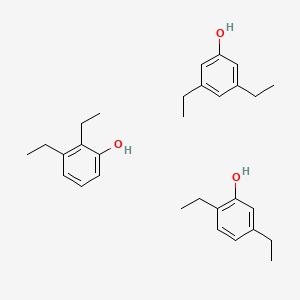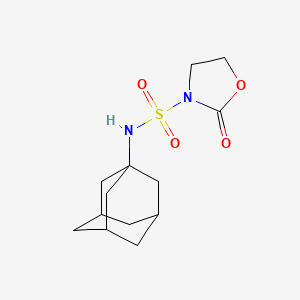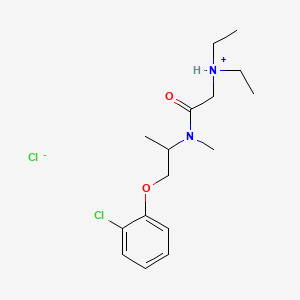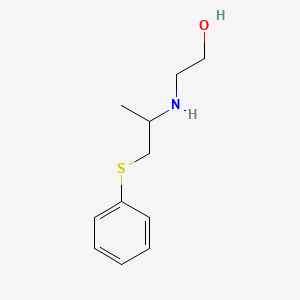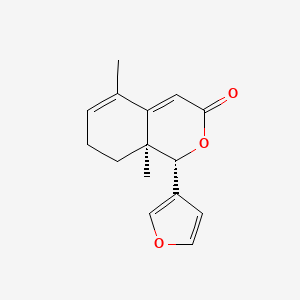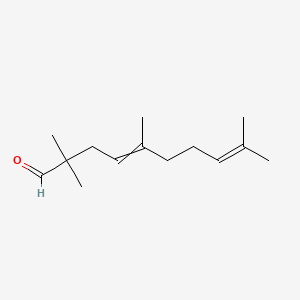
2,2,5,9-Tetramethyldeca-4,8-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,9-Tetramethyldeca-4,8-dienal is an organic compound with the molecular formula C14H24O It is characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,9-Tetramethyldeca-4,8-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and purification steps. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also integral to industrial production.
化学反应分析
Types of Reactions
2,2,5,9-Tetramethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The double bonds in the molecule can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes, depending on the specific reaction and conditions used.
科学研究应用
2,2,5,9-Tetramethyldeca-4,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2,2,5,9-Tetramethyldeca-4,8-dienal exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The double bonds in the molecule also play a role in its reactivity and interactions.
相似化合物的比较
Similar Compounds
2,2,5,9-Tetramethyldeca-4,8-dien-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
2,2,5,9-Tetramethyldeca-4,8-dienoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2,2,5,9-Tetramethyldeca-4,8-dienal is unique due to its specific combination of double bonds and an aldehyde group, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications and research areas.
属性
CAS 编号 |
53131-20-7 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
2,2,5,9-tetramethyldeca-4,8-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |
InChI 键 |
WNMULXZVYDQAHP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC(C)(C)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
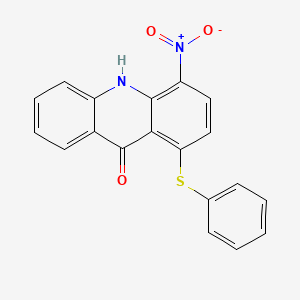
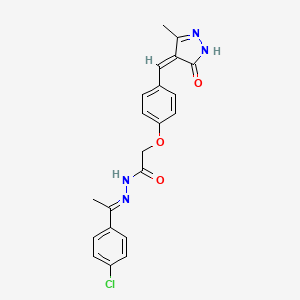
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
